Kanamycin C is produced naturally by Streptomyces kanamyceticus, which also produces other kanamycins such as Kanamycin A and Kanamycin B. The extraction of Kanamycin C from this organism typically occurs as a minor by-product during the fermentation process aimed at producing Kanamycin A and B, making its isolation challenging and often inefficient .
Kanamycin C is classified as an aminoglycoside antibiotic. Aminoglycosides are characterized by their amino sugars connected by glycosidic bonds, which confer their antibacterial properties by inhibiting bacterial protein synthesis. Kanamycin C specifically falls under the subclass of 3-deoxykanamycins, which are modified forms that exhibit variations in their antibacterial spectrum and resistance profiles.
The synthesis of Kanamycin C can be achieved through various methods, including semi-synthetic routes that modify existing kanamycins. One notable method involves treating the primary 6'-amino group of Kanamycin B with specific reagents to yield Kanamycin C and its derivatives .
The molecular structure of Kanamycin C features multiple amino groups and hydroxyl groups, contributing to its solubility and interaction with bacterial ribosomes. Its chemical formula is , and it has a molecular weight of approximately 576.5 g/mol.
Kanamycin C undergoes several chemical reactions that can modify its structure for therapeutic purposes or enhance its efficacy against resistant bacterial strains.
Kanamycin C exerts its antibacterial effects primarily through the inhibition of protein synthesis in bacteria. It binds to the 30S subunit of the bacterial ribosome, causing misreading of mRNA and ultimately leading to the production of nonfunctional proteins.
Kanamycin C has several applications in both clinical and research settings:
Kanamycin C was first isolated in 1957 by Japanese scientist Hamao Umezawa from the soil bacterium Streptomyces kanamyceticus. This discovery occurred during systematic screening of actinomycetes for antimicrobial producers following the clinical introduction of streptomycin [2] [7]. The producing organism, S. kanamyceticus, was taxonomically characterized as a filamentous, gram-positive bacterium capable of synthesizing multiple structurally related aminoglycoside compounds through a complex biosynthetic pathway [3] [8]. Kanamycin C was identified as one of four naturally occurring kanamycin variants (A, B, C, and D) produced by this strain, though it represented a minor constituent of the fermentation broth compared to the predominant kanamycin A [2] [8]. Initial purification efforts employed ion-exchange chromatography to separate the structurally similar components, with kanamycin C distinguished by its distinct migration patterns and chemical properties [8].
Within the kanamycin complex, kanamycin C serves as a biosynthetic intermediate rather than an end-product. Research on the kanamycin gene cluster (kan) revealed that kanamycin C is produced through the action of glycosyltransferase KanM2, which attaches N-acetylglucosamine to the 4-position of the paromamine intermediate [8]. The compound occupies a branch point in the biosynthetic network:
This positioning gives kanamycin C a pivotal, though transient, role in the metabolic grid responsible for generating the final kanamycin variants. Quantitatively, kanamycin C typically represents <15% of the total kanamycins in fermentation broths of wild-type S. kanamyceticus, reflecting its intermediate status and efficient conversion to other components [3].
Kanamycin C demonstrates distinct biological properties compared to other kanamycins due to its unique chemical architecture:
Table 1: Comparative Structural Features of Kanamycin Variants
Variant | Core Structure | C4 Sugar Moiety | C2' Functional Group | Relative Abundance |
---|---|---|---|---|
Kanamycin A | 4,6-disubstituted 2-deoxystreptamine | 6-Amino-6-deoxy-D-glucose | -OH | ~77% (primary component) |
Kanamycin B | 4,6-disubstituted 2-deoxystreptamine | Neosamine (2,6-Diamino-2,6-dideoxy-D-glucose) | -NH₂ | ~15% |
Kanamycin C | 4,6-disubstituted 2-deoxystreptamine | D-Glucosamine (2-Amino-2-deoxy-D-glucose) | -OH | ~5-10% |
Kanamycin D | 4,6-disubstituted 2-deoxystreptamine | 6-Amino-6-deoxy-D-glucose | -OH | Trace amounts |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: